

N1-Benzoyl Pseudouridine: A Structural Analysis for Drug Development

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N1-Benzoyl pseudouridine, a derivative of the naturally occurring modified nucleoside pseudouridine, represents a molecule of significant interest in the field of medicinal chemistry and drug development. While specific structural elucidation data for **N1-Benzoyl pseudouridine** is not extensively available in public literature, this guide provides a comprehensive analysis based on the structural properties of pseudouridine, its N1-substituted analogues, and related benzoylated nucleosides. This document outlines plausible synthetic routes, predicted structural characteristics, and potential applications, offering a foundational resource for researchers exploring its therapeutic potential.

Introduction to Pseudouridine and its N1-Derivatives

Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant RNA modification in cellular RNA.[1] Unlike uridine, which has a C1'-N1 glycosidic bond, pseudouridine possesses a C1'-C5 bond, granting it unique structural and functional properties.[1] This modification enhances the stability of RNA structures and can modulate interactions with proteins.[2][3]

The discovery that modified nucleosides, such as pseudouridine and its derivatives, can be incorporated into mRNA to reduce its immunogenicity and enhance its translational capacity has revolutionized the field of mRNA therapeutics.[4] Notably, N1-methylpseudouridine (m1Ψ)



has been a key component in the development of mRNA-based COVID-19 vaccines, demonstrating superior performance in reducing immune responses and increasing protein expression compared to pseudouridine.[4][5][6] This has spurred interest in a wide range of N1-substituted pseudouridine analogues, including **N1-Benzoyl pseudouridine**, for their potential to fine-tune the properties of mRNA-based drugs.

Synthesis of N1-Benzoyl Pseudouridine

While a specific protocol for the synthesis of **N1-Benzoyl pseudouridine** is not readily found in the surveyed literature, a plausible synthetic route can be devised based on established methods for the N-acylation of nucleosides. The selective benzoylation at the N1 position of pseudouridine can be achieved through a multi-step process involving protection of the ribose hydroxyl groups, followed by N1-benzoylation and subsequent deprotection.

Experimental Protocol: A Proposed Synthesis

The following protocol is a hypothetical pathway based on analogous reactions reported for uridine and other pseudouridine derivatives.

Step 1: Protection of Ribose Hydroxyl Groups

- Starting Material: Pseudouridine (Ψ).
- Procedure: To a solution of pseudouridine in a suitable solvent (e.g., pyridine), add a
 protecting group reagent such as TBDMS-CI (tert-butyldimethylsilyl chloride) or benzoyl
 chloride in excess to protect the 2', 3', and 5'-hydroxyl groups of the ribose sugar. The
 reaction is typically stirred at room temperature until completion, which can be monitored by
 thin-layer chromatography (TLC).
- Work-up: The reaction mixture is quenched, and the protected pseudouridine is extracted and purified using column chromatography.

Step 2: N1-Benzoylation

• Starting Material: 2',3',5'-Tri-O-protected pseudouridine.



- Procedure: The protected pseudouridine is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or DMF). A non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky amine base, is added, followed by the slow addition of benzoyl chloride. The reaction is stirred at room temperature. The use of a bulky base is crucial to favor acylation at the more accessible N1 position over the N3 position.
- Work-up: The reaction is quenched, and the N1-Benzoyl, 2',3',5'-tri-O-protected pseudouridine is extracted and purified by chromatography.

Step 3: Deprotection of Ribose Hydroxyl Groups

- Starting Material: N1-Benzoyl, 2',3',5'-tri-O-protected pseudouridine.
- Procedure: The protecting groups on the ribose are removed under conditions that do not
 cleave the N1-benzoyl group. For silyl protecting groups, a fluoride source like TBAF
 (tetrabutylammonium fluoride) in THF is commonly used. For benzoyl protecting groups, a
 mild basic condition using methanolic ammonia might be employed, though careful control of
 reaction time and temperature would be necessary to avoid de-benzoylation at N1.
- Work-up: The reaction mixture is neutralized, and the final product, N1-Benzoyl pseudouridine, is purified by HPLC.



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Caption: Proposed synthetic pathway for N1-Benzoyl pseudouridine.

Structural Characteristics

Direct experimental data from X-ray crystallography or high-resolution NMR for **N1-Benzoyl pseudouridine** is not currently available. However, its structural features can be inferred from the known characteristics of pseudouridine and its **N1**-substituted derivatives.

Conformational Analysis



Circular dichroism (CD) and NMR NOE studies on pseudouridine and N1-methylpseudouridine have shown a strong preference for the syn conformation around the glycosidic bond.[7] This is in contrast to uridine, which can adopt both syn and anti conformations. The C-C glycosidic bond in pseudouridine provides greater rotational freedom, and the substitution at the N1 position is expected to further stabilize the syn conformation due to steric hindrance with the ribose sugar in the anti conformation. It is therefore highly probable that **N1-Benzoyl pseudouridine** also predominantly adopts a syn conformation.

The ribose sugar pucker in pseudouridine typically favors a C2'-endo or C3'-endo conformation, and the introduction of a bulky benzoyl group at the N1 position is unlikely to significantly alter this preference.

Spectroscopic Data (Inferred)

Based on the known spectral data for related compounds, the following table summarizes the expected ¹H NMR chemical shifts for **N1-Benzoyl pseudouridine**. These are estimations and require experimental verification.

Proton	Expected Chemical Shift (ppm)	Notes
Н6	~7.8 - 8.2	Aromatic proton of the uracil ring, likely shifted downfield due to the electronwithdrawing benzoyl group.
H1'	~5.8 - 6.0	Anomeric proton of the ribose, chemical shift is sensitive to the glycosidic bond conformation.
H2', H3', H4'	~4.0 - 4.5	Ribose protons.
H5', H5"	~3.7 - 3.9	Ribose protons.
Benzoyl Protons	~7.4 - 8.0	Aromatic protons of the benzoyl group.

Note: The chemical shifts are highly dependent on the solvent and experimental conditions.



Role in Drug Development

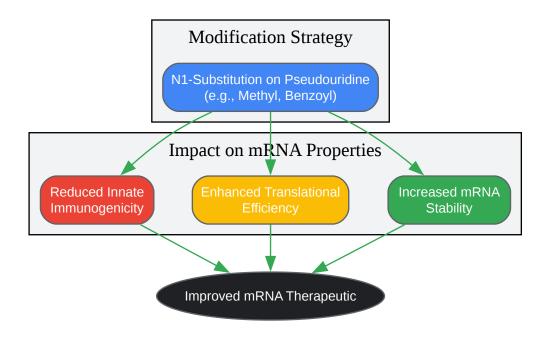
The incorporation of modified nucleosides into mRNA is a critical strategy for the development of RNA-based therapeutics and vaccines.[8] The primary goals of these modifications are to:

- Reduce Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs), leading to an inflammatory response. Modifications like pseudouridylation and N1-methylation can abrogate this recognition.
- Enhance Translational Efficiency: Modified nucleosides can improve the efficiency of protein translation from the mRNA template.
- Increase mRNA Stability: Modifications can protect the mRNA from degradation by cellular nucleases, prolonging its therapeutic effect.

The benzoyl group at the N1 position of pseudouridine introduces a bulky, aromatic moiety. This substitution could have several effects on the properties of an mRNA molecule containing it:

- Steric Shielding: The benzoyl group may provide additional steric hindrance, further preventing recognition by immune sensors.
- Altered Stacking Interactions: The aromatic ring of the benzoyl group could participate in π - π stacking interactions within the RNA structure or with RNA-binding proteins, potentially influencing RNA folding and stability.
- Modulation of Translational Fidelity: The nature of the N1-substituent can influence the accuracy of codon recognition during translation.





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Caption: Impact of N1-substitution on pseudouridine for mRNA therapeutics.

Conclusion

N1-Benzoyl pseudouridine is a promising, yet underexplored, derivative of pseudouridine with potential applications in drug development, particularly in the realm of mRNA therapeutics. While direct structural data remains to be elucidated, this guide provides a solid foundation for future research by proposing a viable synthetic pathway and predicting key structural features based on well-characterized analogues. Further experimental investigation, including synthesis, purification, and detailed structural analysis by X-ray crystallography and NMR spectroscopy, is crucial to fully understand the properties of **N1-Benzoyl pseudouridine** and unlock its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation mRNA-based drugs with enhanced safety and efficacy profiles.

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